1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

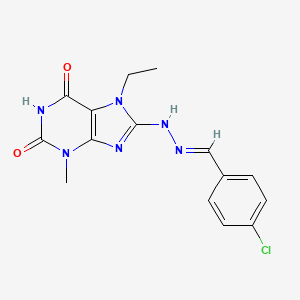

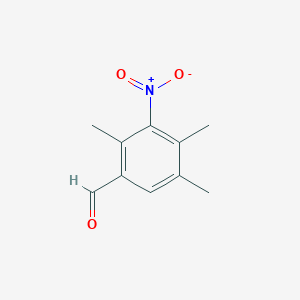

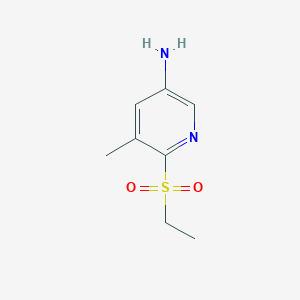

“1-(tert-Butoxycarbonyl)-3-(methoxymethyl)piperidine-3-carboxylic acid” is a chemical compound with the molecular formula C13H23NO5 . It is a derivative of piperidine, a heterocyclic organic compound .

Molecular Structure Analysis

The molecular structure of this compound includes a piperidine ring, which is a six-membered ring with one nitrogen atom . The tert-butoxycarbonyl group is attached to one of the nitrogen’s adjacent carbons, and the methoxymethyl group is attached to the other . The carboxylic acid group is attached to the same carbon as the methoxymethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 273.33 g/mol . It is a powder at room temperature . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Studies

Dipeptide Synthesis and Conformation Analysis

The dipeptide Boc-D-Ala-L-Pip-NH(i)Pr, containing a D-L heterochiral sequence and 1-(tert-butoxycarbonyl) moiety, adopts a type II' beta-turn conformation, providing insights into peptide conformational studies and synthetic strategies (Didierjean, Boussard, & Aubry, 2002).

Novel Asymmetric Synthesis of Piperidine Derivatives

Research demonstrates the asymmetric synthesis of various piperidine derivatives involving the tert-butoxycarbonyl group, highlighting its utility in creating complex molecular structures with potential pharmacological applications (Xue et al., 2002).

Chemical Process Optimization

Intermediate Synthesis for Vandetanib

The tert-butoxycarbonyl moiety is utilized in the synthesis of intermediates for Vandetanib, a medication used in cancer treatment. This research contributes to the optimization of pharmaceutical synthesis processes (Wei et al., 2010).

Production of Key Proteinkinase Inhibitor Intermediates

The compound is used in the preparation of crucial intermediates for CP-690550, a potent proteinkinase inhibitor, showcasing its relevance in the development of important therapeutic agents (Hao et al., 2011).

Development of Bioactive Molecules

Synthesis of Bioactive Alkaloids

Research indicates the application of the tert-butoxycarbonyl moiety in the enantioselective synthesis of various bioactive alkaloids like sedridine and coniine, demonstrating its role in the synthesis of biologically active compounds (Passarella et al., 2005).

Labeling of Bioactive Molecules in Radiopharmaceuticals

The compound is involved in the mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules, essential in developing radiopharmaceuticals for diagnostic imaging (Mundwiler et al., 2004).

Conformational and Structural Elucidation

- Crystallographic Analysis: Crystal structure analysis of compounds involving the tert-butoxycarbonyl moiety helps in understanding the stereochemistry and conformational properties of complex molecules, contributing to the field of structural chemistry (Yuan et al., 2010).

Medicinal Chemistry Applications

- Development of Triple Reuptake Inhibitors: The compound is used in the synthesis of novel triple reuptake inhibitors, indicating its importance in the creation of new pharmacological agents (Yamashita et al., 2015).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(methoxymethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO5/c1-12(2,3)19-11(17)14-7-5-6-13(8-14,9-18-4)10(15)16/h5-9H2,1-4H3,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIPGAEQUTYNLKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)(COC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{3-[(4-Fluorophenyl)(methylsulfonyl)amino]-2-hydroxypropyl}indole-3-carbalde hyde](/img/structure/B2358026.png)

![3,4-dimethoxy-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2358030.png)

![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(4-(trifluoromethoxy)phenyl)propanamide](/img/structure/B2358033.png)

![NCGC00385193-01_C47H74O17_Olean-12-en-28-oic acid, 3-[[O-6-deoxy-alpha-L-mannopyranosyl-(1->3)-O-[beta-D-xylopyranosyl-(1->2)]-beta-D-glucopyranuronosyl]oxy]-, (3beta,5xi,9xi,18xi)-](/img/structure/B2358043.png)